1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
This compound is a quaternary ammonium salt featuring a seven-membered azepine ring fused with an imidazole moiety. Its molecular formula is C₂₂H₂₆N₂O₃Br (derived from structural data in and adjustments for substituent differences). Key structural attributes include:
- 4-Ethoxyphenyl and 4-methoxyphenyl substituents at positions 1 and 3, respectively.
- A bromide counterion stabilizing the positive charge on the imidazoazepinium core.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-3-28-21-14-10-19(11-15-21)24-17-23(26,18-8-12-20(27-2)13-9-18)25-16-6-4-5-7-22(24)25;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYIVZAQMDPIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with potential biological activities. The structure of this compound suggests it may interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- Ethoxy and methoxy substitutions on the phenyl rings which may enhance lipophilicity and biological activity.
- Hexahydroimidazoazepine core , which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example:
- In vitro studies have shown that imidazo[1,2-a]azepines can inhibit cancer cell proliferation. The compound's structure may allow it to interact with DNA or specific enzymes involved in cancer cell growth.
- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines at concentrations ranging from 10 µM to 50 µM. This suggests that our compound could exhibit similar effects due to its structural analogies.
Antimicrobial Activity
Compounds with similar functional groups have shown antimicrobial effects:
- Mechanism : The presence of the imidazo ring may contribute to the inhibition of bacterial growth by interfering with metabolic pathways.
- Case Study : A derivative exhibited MIC values between 25–50 µg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The ethoxy and methoxy groups may enhance the compound's bioavailability. However, specific studies are needed to confirm these properties.
- Toxicity Studies : Preliminary assessments are necessary to evaluate the safety profile. Compounds with similar structures have shown low toxicity in initial screenings.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Halogens (F, Cl) in analogs () introduce electron-withdrawing effects, which may stabilize charge distribution but reduce solubility .
Synthetic Considerations :
Table 2: Analytical and Functional Data
Discussion:
- Solubility : The target compound’s ethoxy group likely reduces aqueous solubility compared to methoxy analogs but improves lipid bilayer penetration .
- Biological Activity : While direct data for the target compound is absent, fluorophenyl analogs () show kinase inhibition, suggesting that substituent tuning could modulate target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
